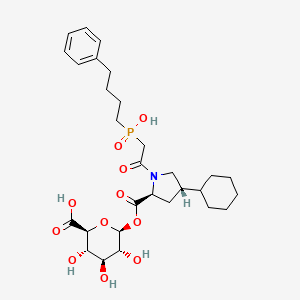

フォシノプリル酸アシル-|A-D-グルクロン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fosinoprilat acyl-beta-D-glucuronide is a biochemical compound with the molecular formula C29H42NO11P and a molecular weight of 611.62. It is a derivative of fosinoprilat, which is the active metabolite of the prodrug fosinopril. This compound is primarily used in proteomics research and has significant applications in various scientific fields .

科学的研究の応用

Fosinoprilat acyl-beta-D-glucuronide has a wide range of applications in scientific research:

Chemistry: Used as a reference material in analytical chemistry for the development of chromatographic methods.

Biology: Employed in proteomics research to study protein interactions and modifications.

Medicine: Investigated for its potential therapeutic effects and as a metabolite in drug metabolism studies.

Industry: Utilized in the production of high-quality reference materials and proficiency testing standards

作用機序

Mode of Action

Fosinoprilat inhibits the ACE enzyme, thereby preventing the conversion of ATI to ATII . ATII is a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure . By inhibiting the formation of ATII, Fosinoprilat helps to lower blood pressure .

Biochemical Pathways

The inhibition of the ACE enzyme by Fosinoprilat disrupts the RAAS pathway . This results in decreased levels of ATII, leading to reduced vasoconstriction and decreased blood pressure . Additionally, the reduction in ATII levels also decreases the secretion of aldosterone, a hormone that promotes the absorption of sodium and water in the kidneys . This further contributes to the lowering of blood pressure .

Pharmacokinetics

Fosinopril, the prodrug, is rapidly hydrolyzed to fosinoprilat, its principle active metabolite . The pharmacokinetics of Fosinoprilat Acyl-β-D-Glucuronide would likely be influenced by factors such as absorption, distribution, metabolism, and excretion processes of Fosinopril and Fosinoprilat.

Result of Action

The result of Fosinoprilat’s action is a decrease in blood pressure . This makes it useful in the treatment of conditions such as hypertension and congestive heart failure . It may also be used to slow the progression of renal disease in hypertensive individuals with diabetes mellitus and microalbuminuria or overt nephropathy .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fosinoprilat acyl-beta-D-glucuronide involves the acylation of fosinoprilat with β-D-glucuronic acid. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond between fosinoprilat and β-D-glucuronic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods

Industrial production of Fosinoprilat acyl-beta-D-glucuronide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Purification is typically achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product from reaction by-products .

化学反応の分析

Types of Reactions

Fosinoprilat acyl-beta-D-glucuronide undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield fosinoprilat and β-D-glucuronic acid.

Oxidation: The compound can undergo oxidation reactions, particularly at the phosphinic acid group, leading to the formation of phosphonic acid derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products

Hydrolysis: Fosinoprilat and β-D-glucuronic acid.

Oxidation: Phosphonic acid derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

類似化合物との比較

Similar Compounds

Fosinoprilat: The active metabolite of fosinopril, lacking the glucuronide moiety.

Enalaprilat: Another ACE inhibitor with a similar mechanism of action but different chemical structure.

Lisinopril: A non-prodrug ACE inhibitor with a distinct chemical structure and pharmacokinetic profile.

Uniqueness

Fosinoprilat acyl-beta-D-glucuronide is unique due to its glucuronide moiety, which enhances its solubility and facilitates excretion. This modification distinguishes it from other ACE inhibitors and contributes to its specific pharmacokinetic properties .

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(2S,4S)-4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42NO11P/c31-22(17-42(38,39)14-8-7-11-18-9-3-1-4-10-18)30-16-20(19-12-5-2-6-13-19)15-21(30)28(37)41-29-25(34)23(32)24(33)26(40-29)27(35)36/h1,3-4,9-10,19-21,23-26,29,32-34H,2,5-8,11-17H2,(H,35,36)(H,38,39)/t20-,21+,23+,24+,25-,26+,29+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEKOZVBEQBWEGK-CXOPANLHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H]2C[C@H](N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42NO11P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747831 |

Source

|

| Record name | 1-O-[(4S)-4-Cyclohexyl-1-{[hydroxy(4-phenylbutyl)phosphoryl]acetyl}-L-prolyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113411-09-9 |

Source

|

| Record name | 1-O-[(4S)-4-Cyclohexyl-1-{[hydroxy(4-phenylbutyl)phosphoryl]acetyl}-L-prolyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-ethoxy-4-[2-[[1-[2-[3-(2-methoxyethyl)piperidin-1-yl]phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate](/img/structure/B587326.png)

![1-[2-[3-(Methoxymethoxy)piperidin-1-yl]phenyl]-3-methylbutan-1-amine](/img/structure/B587328.png)

![rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine](/img/structure/B587329.png)

![2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B587331.png)

![rac-1-[2-(Cyano)phenyl]-3-piperidinol](/img/structure/B587335.png)

![N-[3-(1,3-Dioxan-2-yl)-1-(3-pyridinyl)propyl]-2-methyl-2-propanesulfinamide](/img/structure/B587336.png)

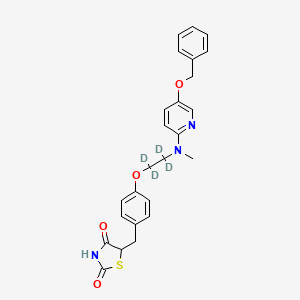

![2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d4](/img/structure/B587340.png)